molecular formula C17H16FNO4S2 B2433397 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428375-56-7

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2433397
CAS RN: 1428375-56-7
M. Wt: 381.44
InChI Key: GSNVFWLJNXGVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO4S2 and its molecular weight is 381.44. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibition

A study focused on the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, aimed at evaluating their cyclooxygenase (COX) inhibitory activities. The research highlighted the importance of fluorine substitution on the benzenesulfonamide moiety for achieving selectivity and potency in COX-2 inhibition, indicating the potential for developing new anti-inflammatory agents. This underscores the relevance of fluorinated benzenesulfonamide derivatives in medicinal chemistry, particularly for their anti-inflammatory properties (Pal et al., 2003).

Photodynamic Therapy for Cancer

Another study introduced new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited significant photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield. The findings suggest the potential of benzenesulfonamide derivatives in the treatment of cancer through PDT, showcasing their utility in developing Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Electronic and Optical Properties

Research on the effect of donor units in fluorinated acceptor-based systems revealed the synthesis of compounds bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety, with furan and selenophene as electron-donating groups. These studies explored the impact of different heteroatoms on the electronic and optical properties of the resulting compounds, important for applications in electrochromic devices and low-bandgap polymers (Çakal, Akdag, Cihaner, & Önal, 2021).

Anticancer Agents

Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on various cancer cell lines. Compounds such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed significant inhibitory activity, suggesting the promise of benzenesulfonamide derivatives as lead compounds in cancer therapy, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Electrophilic Fluorination

The development of novel electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the use of benzenesulfonamide derivatives in synthetic chemistry to improve the enantioselectivity of fluorination reactions. This has implications for the synthesis of various fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Yasui et al., 2011).

properties

IUPAC Name

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c1-22-16-5-4-14(18)9-17(16)25(20,21)19(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVFWLJNXGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

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